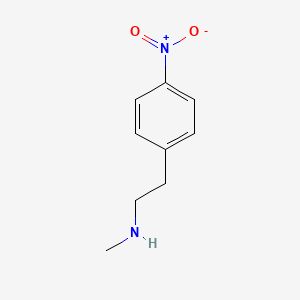
N-甲基-4-硝基苯乙胺
描述
N-methyl-4-nitrophenethylamine, also known as 4-Methyl-2-nitrophenethylamine or 4-Me-MPH, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive substance that acts as a central nervous system stimulant. This compound has been gaining attention in recent years due to its potential applications in scientific research.
科学研究应用
1. 有机化学中的合成和功能化
N-甲基-4-硝基苯乙胺在有机化学中各种化合物的合成和功能化中发挥作用。据报道,已经开发出使用氧化钴纳米颗粒合成 N-甲基和 N-烷基胺(包括 N-甲基-4-硝基苯乙胺)的方法。这些方法很重要,因为这些结构普遍存在于生命科学分子中,并且在调节活性中发挥作用 (Senthamarai 等人,2018)。
2. 在缺氧细胞荧光探测中的应用
使用 4-硝基咪唑部分(包括 N-甲基-4-硝基苯乙胺衍生物)开发了用于选择性检测缺氧或硝基还原酶 (NTR) 的新型荧光探针。该探针已成功应用于成像肿瘤细胞的缺氧状态,表明了潜在的生物医学研究应用 (Feng 等人,2016)。
3. 参与水处理和环境安全
N-甲基-4-硝基苯乙胺与水处理和环境安全有关。研究重点关注在用氯消毒水期间形成的 N-亚硝胺,包括 N-甲基-4-硝基苯乙胺。了解此类化合物的形成和控制对于维护水安全和解决环境问题至关重要 (Kasprzyk-Hordern 等人,2005)。
4. 在微生物有氧降解中的作用
对相关化合物(例如 N-甲基-4-硝基苯胺 (MNA))的有氧降解的研究,由特定菌株(如假单胞菌属)进行,突出了 N-甲基-4-硝基苯乙胺的环境和生物修复潜力。这些研究表明,某些微生物如何利用类似的化合物作为碳、氮和能源,从而导致有效的降解和潜在的环境清理应用 (Khan 等人,2013)。
5. 非线性光学性质的探索
对包括 N-甲基-4-硝基苯乙胺相关化合物在内的各种化合物的非线性光学性质的研究,提供了对其在光器件技术中的潜在应用的见解。此类研究专注于了解这些化合物在不同光照条件下的行为,这对于开发光学限幅器和开关至关重要 (Naseema 等人,2010)。
未来方向
属性
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPVTUXJDJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitrophenethylamine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

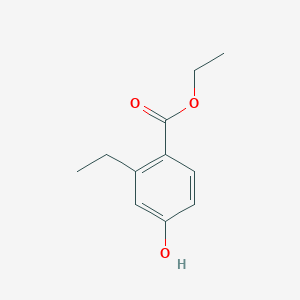
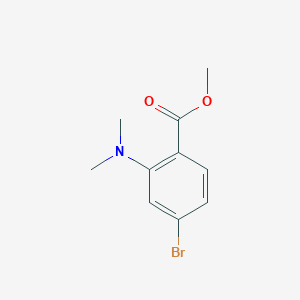


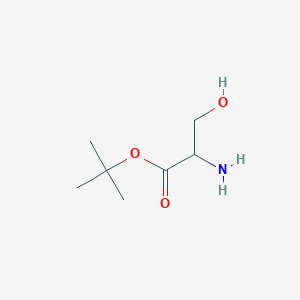
![Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3288285.png)

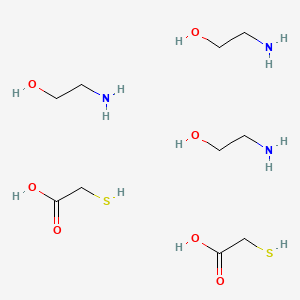
![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)

![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)

![N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3288339.png)
